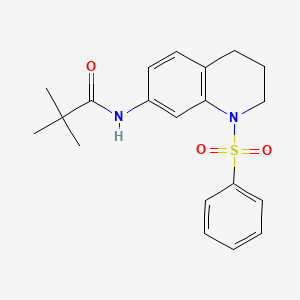

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

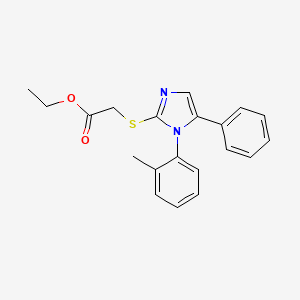

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The phenylsulfonyl moiety is a common feature in many bioactive molecules . Pivalamide is a simple amide substituted with a tert-butyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis

The molecular structure of a similar compound, N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide, has been investigated using experimental spectroscopic techniques and quantum chemical studies .Applications De Recherche Scientifique

Sulfonylurea Receptors in CNS Injury

Sulfonylurea receptors, particularly sulfonylurea receptor 1 (Sur1), play a significant role in central nervous system (CNS) injuries, including cerebral ischemia, traumatic brain injury (TBI), spinal cord injury (SCI), and subarachnoid hemorrhage (SAH). Sur1-regulated NCCa-ATP channels are linked to microvascular dysfunction manifesting as edema formation and secondary hemorrhage. Inhibiting Sur1 with drugs like glibenclamide has shown promise in reducing edema, secondary hemorrhage, and tissue damage in models of stroke and TBI, as well as attenuating the inflammatory response in SAH models. This suggests that compounds targeting Sur1 could be beneficial in treating acute ischemic, traumatic, and inflammatory injuries to the CNS (Simard et al., 2012).

Indolylarylsulfones as HIV-1 Inhibitors

Indolylarylsulfones have emerged as a potent class of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies have focused on improving the profile of these compounds for better therapeutic outcomes in the treatment of AIDS and related infections. This area of research underlines the importance of specific structural modifications to enhance drug efficacy against HIV-1, showcasing the potential for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide and related compounds in antiviral therapy (Famiglini & Silvestri, 2018).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are considered "privileged scaffolds" in drug discovery, initially known for their neurotoxicity but later found to have Parkinsonism-preventing properties in mammals. THIQ derivatives have been explored for their anticancer, antimicrobial, and central nervous system (CNS) therapeutic potentials. The US FDA approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery involving THIQs. This underscores the versatility of tetrahydroisoquinoline derivatives, including N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide, in developing novel therapeutics for a range of diseases (Singh & Shah, 2017).

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-12-11-15-8-7-13-22(18(15)14-16)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRVCQSFGBWTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)

![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)